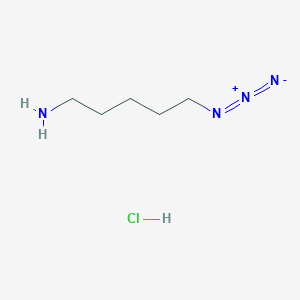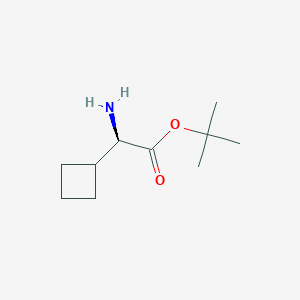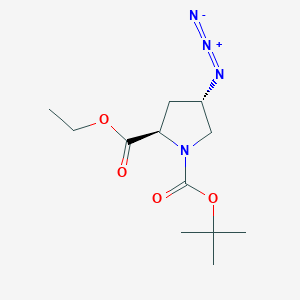
(4S)-1-Boc-4-azido-D-proline ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-Boc-4-azido-D-proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and an ethyl ester moiety. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-azido-D-proline ethyl ester typically involves multiple steps, starting from commercially available D-proline. The general synthetic route includes:
Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Azido Group: The hydroxyl group at the 4-position of the Boc-protected D-proline is converted to an azido group. This can be done using a nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate) and then displaced by sodium azide (NaN3).
Esterification: The carboxylic acid group of the Boc-protected 4-azido-D-proline is esterified to form the ethyl ester. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4S)-1-Boc-4-azido-D-proline ethyl ester can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Reduction: Triphenylphosphine (PPh3) in the presence of water or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) for azide formation, various nucleophiles for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Reduction: Formation of (4S)-1-Boc-4-amino-D-proline ethyl ester.
Substitution: Formation of various substituted proline derivatives.
Deprotection: Formation of 4-azido-D-proline ethyl ester.
科学研究应用
(4S)-1-Boc-4-azido-D-proline ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and biologically active compounds.
Biology: Employed in the study of protein structure and function, as the azido group can be used for bioorthogonal labeling and click chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of (4S)-1-Boc-4-azido-D-proline ethyl ester depends on its specific application. In bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules in living systems.
相似化合物的比较
Similar Compounds
(4S)-1-Boc-4-amino-D-proline ethyl ester: Similar structure but with an amino group instead of an azido group.
(4S)-1-Boc-4-hydroxy-D-proline ethyl ester: Similar structure but with a hydroxyl group instead of an azido group.
(4S)-1-Boc-4-chloro-D-proline ethyl ester: Similar structure but with a chloro group instead of an azido group.
Uniqueness
The presence of the azido group in (4S)-1-Boc-4-azido-D-proline ethyl ester makes it particularly useful for bioorthogonal chemistry and click reactions. This functionality is not present in the similar compounds listed above, highlighting its uniqueness and utility in specific applications.
属性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4S)-4-azidopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABBHUZBQZPLX-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8179033.png)

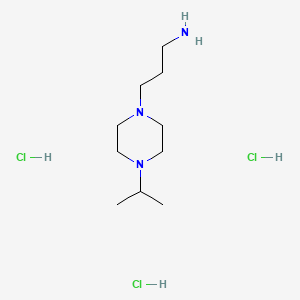
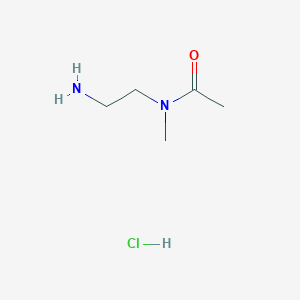
![2-[(Methylamino)methyl]aniline dihydrochloride](/img/structure/B8179069.png)

